2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methoxypyridine, is first functionalized to introduce a suitable leaving group, such as a halide or a tosylate.
Cyclization: The functionalized pyridine derivative undergoes a cyclization reaction with a boronic acid or boronate ester in the presence of a base, such as sodium hydride or potassium carbonate, to form the boron-containing heterocycle.
Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Biology
In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine
In medicinal chemistry, it is investigated for its potential as a drug candidate due to its ability to interact with biological targets through its boron center.
Industry
In industry, this compound is used in the development of new materials, such as boron-containing polymers and catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity and catalytic properties.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxypyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(6-Methoxypyridin-2-yl)-6-ethyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects that can be fine-tuned for various applications in chemistry, biology, and industry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-4-3-5-9(13-8)17-2/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOGDARCSEVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746397 |
Source
|
Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227700-45-9 |
Source
|
Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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